

1-(Difluoromethoxy)-3-nitrobenzene CAS number 22236-07-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Difluoromethoxy)-3-nitrobenzene

Cat. No.: B1333252

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An In-Depth Technical Guide to 1-(Difluoromethoxy)-3-nitrobenzene

CAS Number: 22236-07-3

This technical guide provides a comprehensive overview of **1-(Difluoromethoxy)-3-nitrobenzene**, a key chemical intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, applications, and safety profile.

Physicochemical Properties

1-(Difluoromethoxy)-3-nitrobenzene is a colorless to light yellow oil at room temperature.^[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Source(s)
CAS Number	22236-07-3	[2]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[2]
Molecular Weight	189.12 g/mol	[2]
Appearance	Colourless to Light Yellow Oil	[1]
Storage Conditions	2-8°C, Sealed in a dry place	[1]
Synonyms	3-(Difluoromethoxy)nitrobenzene , Difluoromethyl 3-nitrophenyl ether	[2]
SMILES	FC(OC1=CC=CC(--INVALID-LINK--=O)=C1)F	[2]
InChIKey	NYVCZALWNPMMSQ-UHFFFAOYSA-N	[From First Search]
Topological Polar Surface Area	52.37 Å ²	[From First Search]
LogP (calculated)	2.1962	[From First Search]
Hydrogen Bond Acceptors	3	[From First Search]
Hydrogen Bond Donors	0	[From First Search]
Rotatable Bonds	3	[From First Search]

Synthesis and Experimental Protocols

The primary synthesis route to **1-(Difluoromethoxy)-3-nitrobenzene** is through the difluoromethylation of 3-nitrophenol. Several methods exist, with the water-phase process using chlorodifluoromethane being a documented approach.[3][4] More modern laboratory-scale methods often employ reagents like sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[5][6]

Experimental Protocol: Synthesis via Difluoromethylation

This protocol is a representative method adapted from patent literature and established procedures for phenol difluoromethylation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

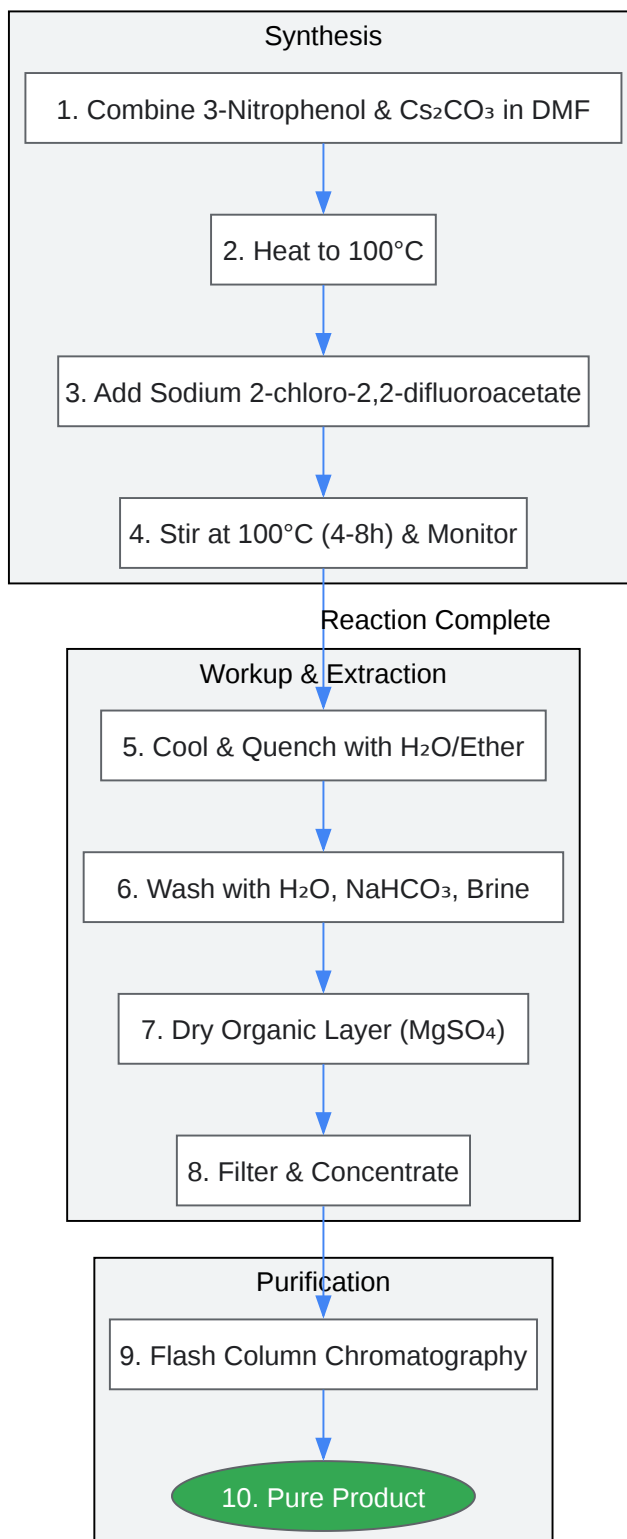
- 3-Nitrophenol (1.0 equiv)
- Cesium Carbonate (Cs_2CO_3 , 1.5 equiv)
- Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
- **Solvent Addition:** Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe.
- **Heating and Reagent Addition:** Heat the mixture to 80-100°C. Once the temperature stabilizes, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the reaction mixture in one portion under a positive flow of nitrogen.

- **Reaction Monitoring:** Stir the reaction vigorously at 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.
- **Extraction:** Separate the layers. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO_3 (2x), and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **1-(Difluoromethoxy)-3-nitrobenzene**.

Synthesis and Purification Workflow

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Analytical Protocols

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using reverse-phase HPLC.^{[7][8]}

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be a 60:40 mixture of Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via NMR.^{[9][10]}

- ^1H NMR: The proton spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their substitution, and a triplet for the $-\text{OCHF}_2$ proton around δ 6.5-7.5 ppm ($J \approx 74$ Hz).
- ^{13}C NMR: The carbon spectrum will display signals for the aromatic carbons and a triplet for the difluoromethoxy carbon ($J \approx 240$ Hz).
- ^{19}F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed.
- Solvent: Chloroform-d (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).

Applications in Drug Development

1-(Difluoromethoxy)-3-nitrobenzene serves as a crucial building block, particularly for synthesizing inhibitors of fungal (1,3)- β -D-glucan synthase.^[1] This enzyme is essential for the integrity of the fungal cell wall, making it a prime target for antifungal drugs.^{[11][12]}

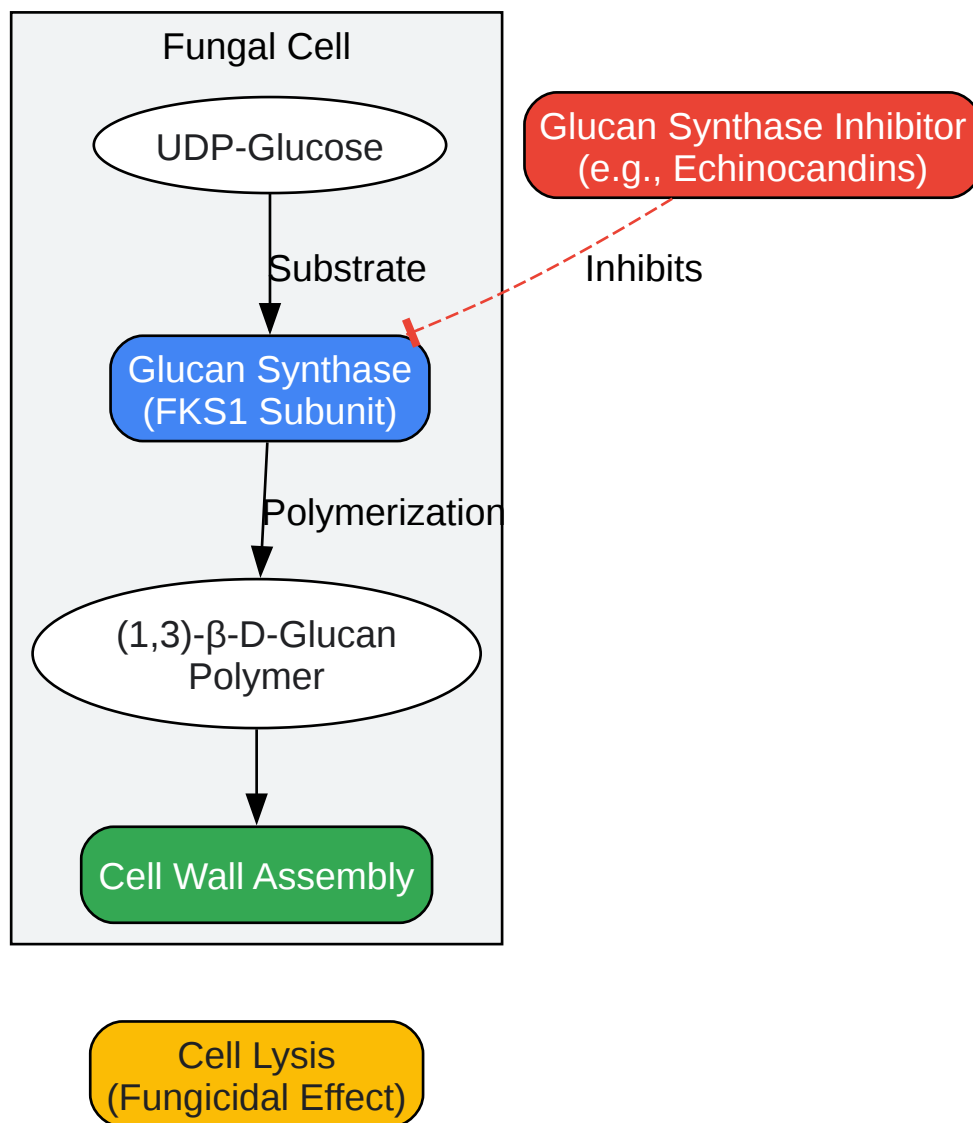
Mechanism of Action: Glucan Synthase Inhibition

The fungal cell wall, which is absent in mammalian cells, is critical for protecting the fungus from osmotic stress.^[11] A major structural component of this wall is the polysaccharide (1,3)- β -D-glucan.^{[11][13]}

- **Synthesis:** The enzyme complex (1,3)- β -D-glucan synthase, with its catalytic subunit FKS1, is embedded in the fungal plasma membrane.^{[14][15]}
- **Function:** FKS1 catalyzes the polymerization of UDP-glucose into long glucan chains, which are then extruded into the extracellular space to form the cell wall.^{[13][16]}
- **Inhibition:** Glucan synthase inhibitors, such as the echinocandin class of drugs, non-competitively bind to the FKS1 subunit.^[17] This binding disrupts the enzyme's function, halting glucan synthesis.^[11]
- **Outcome:** The lack of new glucan polymers leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.^{[11][17]}

Derivatives of **1-(Difluoromethoxy)-3-nitrobenzene** are developed to be potent and selective inhibitors of this critical fungal enzyme.^[1]

Mechanism of Glucan Synthase Inhibition

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Toxicology, Metabolism, and Safety

While specific toxicological data for **1-(Difluoromethoxy)-3-nitrobenzene** is limited, its safety profile can be inferred from data on related nitroaromatic compounds.[18] Nitroaromatics are known to be biologically active, and their metabolism is a key determinant of their toxicity.[1][19][20]

Safety and Hazard Information

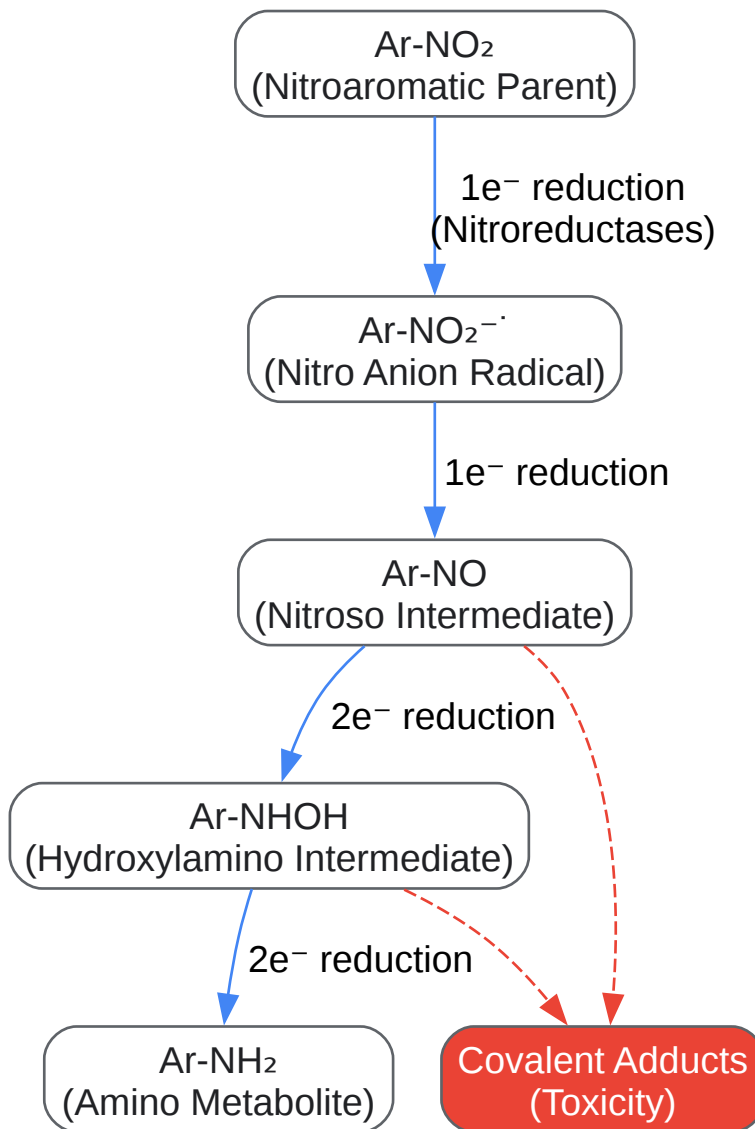
The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

Hazard Type	GHS Classification	Precautionary Statement(s)	Source(s)
Acute Toxicity	H302: Harmful if swallowed.	P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[18]
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.	[18]
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.	[18]
Respiratory	H335: May cause respiratory irritation.	P261: Avoid breathing vapours/spray. P271: Use only outdoors or in a well-ventilated area.	[18]

Metabolic Pathway

The metabolism of nitroaromatic compounds is primarily reductive and occurs in the liver and by intestinal microflora.[1][21] The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino metabolites.[20][21] These intermediates, particularly the nitroso and hydroxylamino species, are reactive electrophiles that can bind to cellular macromolecules, which is a primary mechanism of their toxicity.[19][21]

Reductive Metabolism of Nitroaromatics



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- To cite this document: BenchChem. [1-(Difluoromethoxy)-3-nitrobenzene CAS number 22236-07-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333252#1-difluoromethoxy-3-nitrobenzene-cas-number-22236-07-3]

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